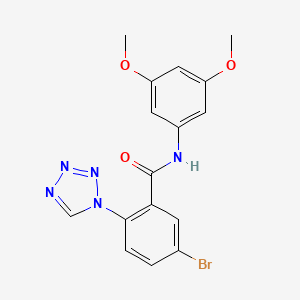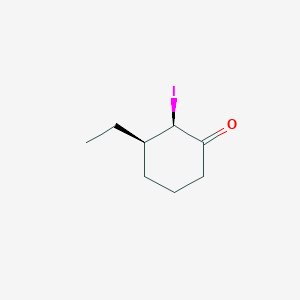
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one is a chiral organic compound with a cyclohexane ring substituted with an ethyl group at the third carbon and an iodine atom at the second carbon. The compound is notable for its stereochemistry, having two chiral centers, which makes it an interesting subject for stereochemical studies and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-ethyl-2-iodocyclohexan-1-one typically involves the iodination of a suitable cyclohexanone derivative. One common method is the halogenation of (2R,3R)-3-ethylcyclohexanone using iodine and a suitable oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and stereoselectivity of the iodination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to achieve efficient and sustainable synthesis by controlling reaction parameters precisely . This method is advantageous for scaling up the production while maintaining the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents such as water or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of (2R,3R)-3-ethyl-2-hydroxycyclohexan-1-one or (2R,3R)-3-ethyl-2-cyanocyclohexan-1-one.
Reduction: Formation of (2R,3R)-3-ethyl-2-iodocyclohexanol.
Oxidation: Formation of (2R,3R)-3-ethyl-2-iodocyclohexanoic acid.
Applications De Recherche Scientifique
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and in stereochemical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and fine chemicals
Mécanisme D'action
The mechanism of action of (2R,3R)-3-ethyl-2-iodocyclohexan-1-one involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-3-ethyl-2-bromocyclohexan-1-one: Similar structure but with a bromine atom instead of iodine.
(2R,3R)-3-ethyl-2-chlorocyclohexan-1-one: Similar structure but with a chlorine atom instead of iodine.
(2R,3R)-3-ethyl-2-fluorocyclohexan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and reduction reactions, providing different pathways and products .
Propriétés
Numéro CAS |
921770-65-2 |
|---|---|
Formule moléculaire |
C8H13IO |
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one |
InChI |
InChI=1S/C8H13IO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8-/m1/s1 |
Clé InChI |
JXARECJYIKQBDA-HTRCEHHLSA-N |
SMILES isomérique |
CC[C@@H]1CCCC(=O)[C@@H]1I |
SMILES canonique |
CCC1CCCC(=O)C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![(4S)-4-(3-Chloroprop-1-en-2-yl)-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15171830.png)
![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
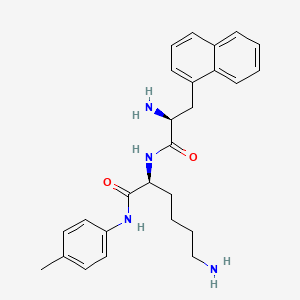
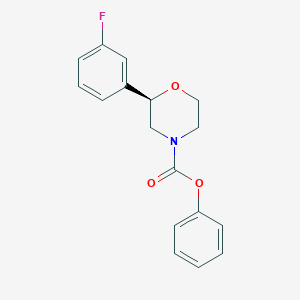
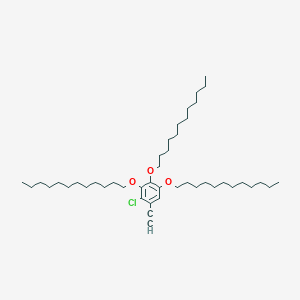
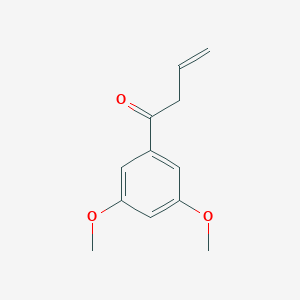
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
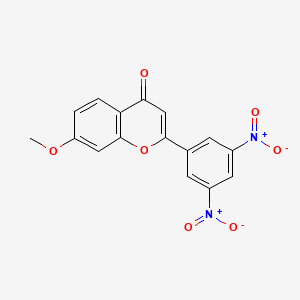
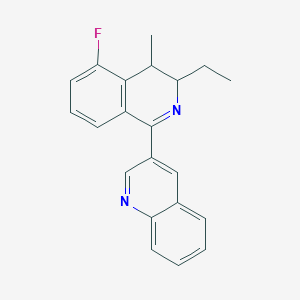
![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
